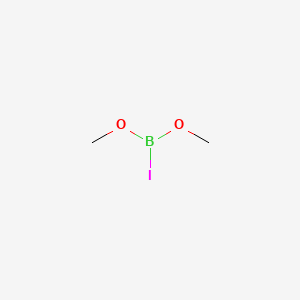
5-Octa-1,7-diynyl-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Octa-1,7-diynyl-2’-deoxyuridine is a modified nucleoside analog that features an octadiynyl side chain attached to the uridine base.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octa-1,7-diynyl-2’-deoxyuridine typically involves the Sonogashira cross-coupling reaction. This reaction uses palladium as a catalyst to couple an iodo-derivative of deoxyuridine with an octadiynyl group . The reaction conditions often include the use of copper(I) iodide as a co-catalyst and an amine base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 5-Octa-1,7-diynyl-2’-deoxyuridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and adhering to regulatory standards for chemical production .
化学反応の分析
Types of Reactions
5-Octa-1,7-diynyl-2’-deoxyuridine undergoes various chemical reactions, including:
Cyclization: Copper-catalyzed cyclization can convert it into furano-dU derivatives.
Ammonolysis: This reaction forms pyrolodC derivatives.
Click Chemistry:
Common Reagents and Conditions
Copper(I) Catalysts: Used in cyclization and click chemistry reactions.
Ammonia: Employed in ammonolysis reactions.
Azides: React with the alkyne group in click chemistry to form triazoles.
Major Products
Furano-dU Derivatives: Formed via copper-catalyzed cyclization.
PyrolodC Derivatives: Result from ammonolysis.
Triazole Conjugates: Produced through click chemistry reactions.
科学的研究の応用
5-Octa-1,7-diynyl-2’-deoxyuridine has several applications in scientific research:
Fluorescent Dye Conjugation: The compound can be conjugated with fluorescent dyes for use in molecular imaging and diagnostics.
DNA Modification: It is used to modify DNA strands, enhancing their stability and enabling the study of DNA interactions and functions.
Nanotechnology: The compound’s unique structure makes it suitable for constructing nanoscale materials and devices.
Antisense and Antigene Therapy: It is explored for its potential in therapeutic applications targeting specific genetic sequences.
作用機序
The mechanism of action of 5-Octa-1,7-diynyl-2’-deoxyuridine involves its incorporation into DNA or RNA strands, where it can alter the structural and functional properties of the nucleic acids. The compound’s alkyne group allows for further chemical modifications, such as the addition of fluorescent tags or other functional groups, enabling detailed studies of nucleic acid behavior and interactions .
類似化合物との比較
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another modified nucleoside with an alkyne group, used for similar applications in DNA labeling and modification.
5-Octa-1,7-diynyl-2’-deoxycytidine: A cytidine analog with an octadiynyl group, used in similar research contexts.
Uniqueness
5-Octa-1,7-diynyl-2’-deoxyuridine is unique due to its specific structural modifications, which provide enhanced stability and versatility in chemical reactions. Its ability to participate in click chemistry and form stable conjugates with various functional groups makes it particularly valuable for advanced molecular biology and nanotechnology applications .
特性
分子式 |
C17H20N2O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-octa-1,7-diynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O5/c1-2-3-4-5-6-7-8-12-10-19(17(23)18-16(12)22)15-9-13(21)14(11-20)24-15/h1,10,13-15,20-21H,3-6,9,11H2,(H,18,22,23)/t13-,14-,15-/m1/s1 |
InChIキー |
ZYWPRUZPBXIYJA-RBSFLKMASA-N |
異性体SMILES |
C#CCCCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
正規SMILES |
C#CCCCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
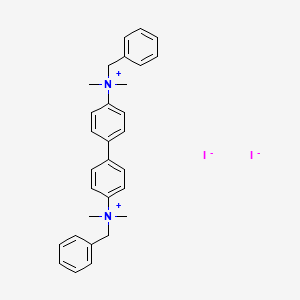

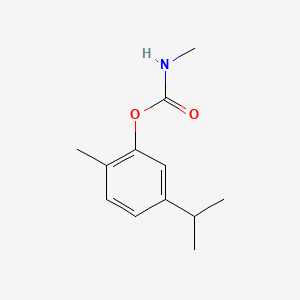
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
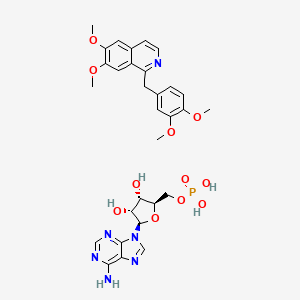
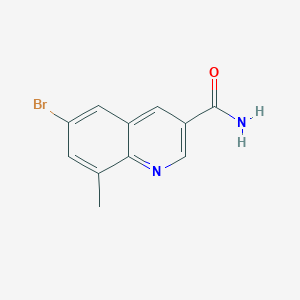
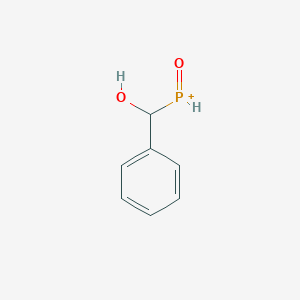
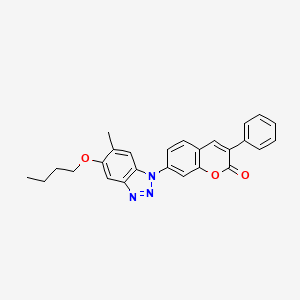
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
